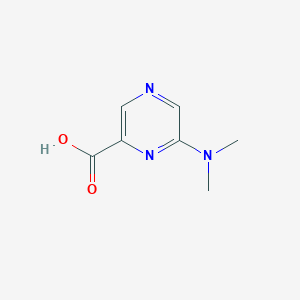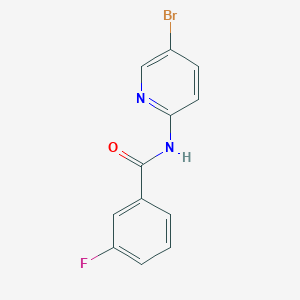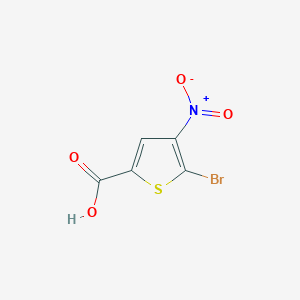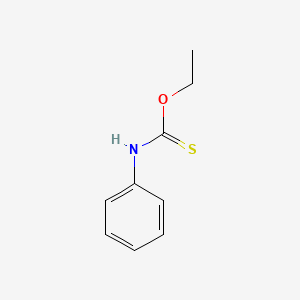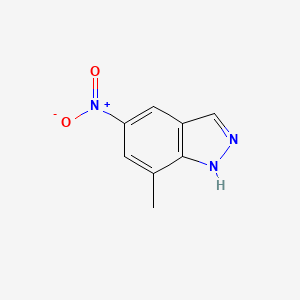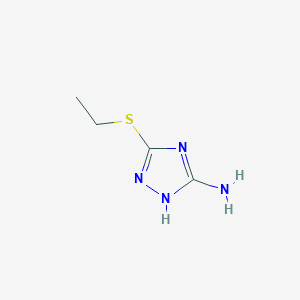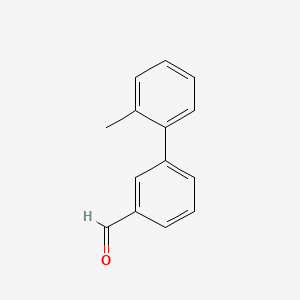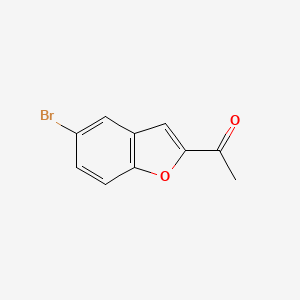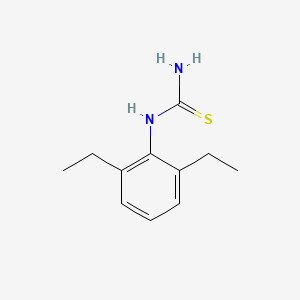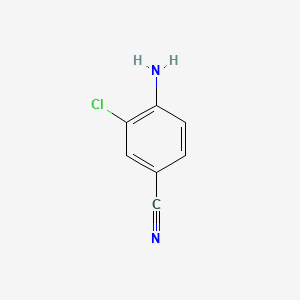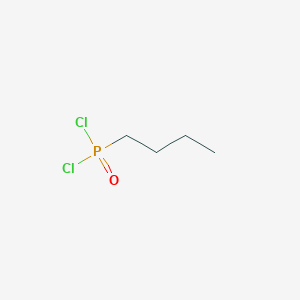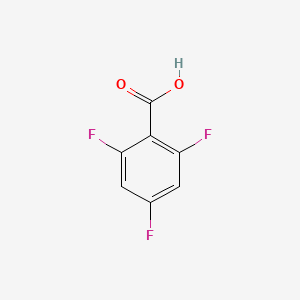
1,6-Dibromododecafluorohexane
Übersicht
Beschreibung
1,6-Dibromododecafluorohexane is a chemical compound with the molecular formula C6Br2F12. It is characterized by the presence of bromine and fluorine atoms attached to a hexane backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
1,6-Dibromododecafluorohexane can be synthesized through several methods. One common synthetic route involves the bromination of dodecafluorohexane using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at elevated temperatures to ensure complete bromination .
In industrial settings, the production of this compound may involve continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1,6-Dibromododecafluorohexane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms. Some of the common reactions include:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of fluorinated alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and reagents used.
The major products formed from these reactions are typically fluorinated compounds, which retain the high stability and unique properties of the parent compound.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromododecafluorohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Medicine: Although not widely used in medicine, this compound serves as a reference compound in the development of fluorinated pharmaceuticals.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-dibromododecafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved in these interactions are often related to the compound’s ability to undergo substitution and elimination reactions, which can alter the chemical structure and properties of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,6-Dibromododecafluorohexane can be compared with other similar compounds, such as:
1,6-Dichlorododecafluorohexane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and stability profiles.
1,6-Diiodododecafluorohexane: Contains iodine atoms, which can lead to different chemical behaviors and applications.
1,6-Dibromoperfluorohexane: Another brominated fluorinated compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which impart distinct reactivity and stability characteristics compared to its analogs .
Eigenschaften
IUPAC Name |
1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAPKQWKFYIOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Br)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC6F12Br, C6Br2F12 | |
| Record name | Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335129 | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-22-9 | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)
